Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-propan-2-yloxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-5-17-14(16)13(15)12-7-6-11(8-10(12)4)18-9(2)3/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUNAKQWYCZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate, a compound with the molecular formula and CAS number 1368217-39-3, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Weight : 250.29 g/mol
- Molecular Structure :
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Tumor Metabolism : Research indicates that compounds similar to this compound can inhibit tumor cell metabolism by targeting pathways such as PI3K/AKT and HIF1, which are crucial for tumor growth and survival .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .
Case Studies and Experimental Data
-
Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 25 -
Antimicrobial Studies : In vitro tests against E. coli and Staphylococcus aureus showed that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) of 50 µg/mL for both strains .
Bacterial Strain MIC (µg/mL) E. coli 50 Staphylococcus aureus 50
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate (CAS 951888-68-9)
- Structural Difference : Methoxy (OCH₃) instead of isopropoxy (OCH(CH₃)₂) at the 4-position.
- However, reduced lipophilicity may lower membrane permeability .
- Synthesis : Similar pathways via Friedel-Crafts acylation or esterification, but with methoxy-substituted precursors .
Ethyl 2-(4-ethoxy-2-methylphenyl)-2-oxoacetate (CAS 1368196-72-8)
- Structural Difference : Ethoxy (OCH₂CH₃) at the 4-position.
- Impact : Intermediate lipophilicity between methoxy and isopropoxy derivatives. Ethoxy may balance solubility and bioavailability better than isopropoxy in certain drug formulations .
Methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate (CAS 1443350-90-0)
- Structural Difference : Methyl ester (COOCH₃) instead of ethyl ester (COOCH₂CH₃).
Functional Group Modifications
Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate (Compound 2′)
- Structural Difference: Amino group (NH) replaces the oxoacetate oxygen, with chloro and fluoro substituents.
- Impact: The amino group introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes).
- Synthesis Yield : 78.6% via dropwise addition of ethyl 2-chloro-2-oxoacetate to aniline derivatives .
Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate
- Structural Difference: Indole ring with cyano and fluoro substituents instead of a phenyl group.
- This compound showed antiviral activity, suggesting structural flexibility for targeting diverse biological pathways .
- Synthesis Yield : 48% via AlCl₃-catalyzed acylation .
Anticancer Derivatives
- Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate: Exhibited IC₅₀ values of 0.090–0.650 μM against cancer cell lines. The bromo substituent’s electron-withdrawing nature likely enhances cytotoxicity, whereas the isopropoxy group in the target compound may confer different steric interactions .
PPARγ Agonists
- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives: Demonstrated dose-dependent PPARγ activation, critical for diabetes treatment. The benzothiazole ring’s rigidity contrasts with the phenyl group’s flexibility in the target compound, affecting receptor binding .
Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate | 2.8 | 0.45 | 85–87 |
| Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate | 2.1 | 1.20 | 72–74 |
| Methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate | 1.9 | 1.75 | 68–70 |
| Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate | 3.2 | 0.25 | 120–122 |
Key Observations :
- The isopropoxy group increases logP by ~0.7 compared to methoxy, enhancing lipophilicity.
- Methyl esters show higher solubility due to reduced molecular weight.
- Halogenated analogs (e.g., chloro, fluoro) exhibit higher melting points, likely due to stronger intermolecular forces .
Preparation Methods
Aromatic Substitution and Esterification Route
A common approach starts with a suitably substituted phenol or phenyl derivative:
- Step 1: Synthesis of 4-isopropoxy-2-methylphenol or a related intermediate by alkylation of 2-methyl-4-hydroxyphenyl precursors with isopropyl halides under basic conditions.
- Step 2: Introduction of the α-ketoester moiety via Friedel-Crafts acylation or by reaction with oxalyl derivatives.
This route is supported by analogous methods found in literature for related compounds, where the aromatic ring is functionalized first, followed by esterification and oxidation steps to yield the ketoester.
Grignard Reaction-Based Method
A notable preparation method for related ethyl 2-oxoarylacetates involves the use of Grignard reagents:
- Step 1: Preparation of the arylmagnesium halide from a halogenated aromatic precursor (e.g., 4-bromo-2-methylphenyl derivative).
- Step 2: Reaction of this Grignard reagent with diethyl oxalate or diethyl acetooxalate to form the α-ketoester intermediate.
This method is exemplified in the preparation of ethyl 2-oxo-4-phenylbutyrate, where a Grignard reagent derived from a bromophenylethane reacts with diethyl acetooxalate under controlled temperature (−30 to 50 °C) for 1 to 15 hours, achieving high yields and short synthesis cycles.
The Grignard route is advantageous for its straightforward carbon-carbon bond formation but requires stringent anhydrous and low-temperature conditions to avoid side reactions and maximize yield.
Oxalylation and Esterification
Another approach involves:
- Reacting substituted phenyl derivatives with oxalyl chloride or oxalic acid diethyl ester to introduce the oxoacetate functionality.
- Subsequent esterification to form the ethyl ester.
This method is related to oxalamide preparation procedures, wherein substituted aromatic rings are functionalized with oxalyl groups under controlled conditions.
Detailed Reaction Conditions and Yields
Analytical and Research Findings
- The Grignard-based method provides the highest yield and purity but demands rigorous control of moisture and oxygen to prevent side reactions.
- The aromatic substitution route offers flexibility in introducing various substituents but may involve longer reaction times and multiple purification steps.
- Reaction monitoring by NMR and mass spectrometry confirms the formation of the ketoester moiety with characteristic chemical shifts and molecular ion peaks.
- Purification typically involves extraction, crystallization, or chromatography to isolate the pure this compound.
Q & A
Basic Synthesis: What are the common synthetic routes for Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate?
Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a substituted aniline (e.g., 4-isopropoxy-2-methylaniline) with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, followed by stirring at room temperature. Triethylamine (TEA) is typically used as a base to neutralize HCl byproducts. Post-reaction, the product is purified via aqueous washes (e.g., K₂CO₃ solution) and solvent evaporation. Yields range from 70–80% depending on substituent reactivity .
Structural Characterization: What advanced techniques validate its molecular structure?
Answer:
- X-ray crystallography (using programs like SHELXL) confirms bond lengths, angles, and intermolecular interactions (e.g., π-hole tetrel bonding in analogous compounds) .
- Spectroscopy :
Advanced Reactivity: How does the α-ketoester group enable functionalization?
Answer:
The α-ketoester moiety undergoes:
- Cyclization with Lawesson’s reagent to form thiazole derivatives, useful in antitumor agent synthesis .
- Oxidative chlorination to introduce electrophilic chlorine atoms for heterocyclic drug intermediates .
- Nucleophilic substitutions (e.g., with hydrazines) to form hydrazide derivatives for GABA receptor ligand studies .
Drug Development: How is it utilized as a pharmaceutical intermediate?
Answer:
It serves as a precursor in anticoagulants (e.g., edoxaban) by enabling:
- Coupling reactions with pyridine amines to form urea/amide linkages critical for thrombin inhibition .
- Selective functionalization of the α-ketoester group to optimize pharmacokinetic properties (e.g., bioavailability) .
Advanced Solid-State Interactions: What drives its crystallographic packing?
Answer:
In analogous compounds, π-hole tetrel bonding between carbonyl carbons and nucleophilic oxygen atoms stabilizes dimeric assemblies. Hirshfeld surface analysis and DFT calculations quantify interaction energies (≈ –5 kcal/mol), influenced by electron-withdrawing/donating substituents .
Comparative Analysis: How do substituents (e.g., Cl, OMe, SMe) affect reactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl) enhance electrophilicity of the α-ketoester, accelerating nucleophilic attacks.
- Electron-donating groups (e.g., OMe, SMe) reduce reactivity but improve solubility for biological assays .
- Methoxy vs. isopropoxy : Bulkier isopropoxy groups may sterically hinder crystallization, requiring tailored purification .
Purification Challenges: What methods optimize yield and purity?
Answer:
- Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves polar byproducts .
- Recrystallization from ethanol/ether mixtures improves crystalline purity .
- Aqueous extraction removes unreacted aniline or acid byproducts .
Mechanistic Insights: What governs cyclization reactions with Lawesson’s reagent?
Answer:
Lawesson’s reagent mediates thionation of carbonyls to thioamides, followed by intramolecular cyclization via sulfur nucleophiles attacking the α-ketoester. Reaction kinetics depend on solvent polarity (e.g., THF) and temperature (60–80°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
